CSN5i-3
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Overview
Description
CSN5i-3 is a potent, selective, and orally available inhibitor of the proteolytic subunit CSN5 of the COP9 signalosome. The COP9 signalosome is a multi-subunit protein complex that regulates the activity of cullin-RING E3 ubiquitin ligases, which are involved in various cellular processes, including cell cycle progression and apoptosis. This compound has shown promise in cancer therapy by inhibiting the deneddylation of cullin-RING E3 ubiquitin ligases, thereby affecting the viability of tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CSN5i-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain.
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of small molecule inhibitors. This includes large-scale chemical synthesis, purification, and quality control to ensure the compound’s purity and efficacy. The production process is optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
CSN5i-3 primarily undergoes inhibition reactions, specifically targeting the deneddylation process of cullin-RING E3 ubiquitin ligases. This inhibition leads to the accumulation of neddylated cullins, which in turn affects the degradation of substrate proteins .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yield and purity .
Major Products Formed
The major product formed from the reactions involving this compound is the neddylated cullin-RING E3 ubiquitin ligase complex. This complex is crucial for the regulation of protein degradation pathways within the cell .
Scientific Research Applications
CSN5i-3 has a wide range of scientific research applications, particularly in the fields of cancer biology, molecular biology, and drug discovery. Some of the key applications include:
Cancer Therapy: this compound has shown potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment.
Neuroinflammation and Neurological Diseases: This compound has been studied for its role in reducing neuroinflammation and attenuating ischemic neuronal stress, indicating its potential in treating neurological diseases.
Protein Degradation Studies: This compound is used as a tool to study the regulation of protein degradation pathways, particularly the ubiquitin-proteasome system.
Mechanism of Action
CSN5i-3 exerts its effects by inhibiting the deneddylation activity of the COP9 signalosome. This inhibition traps cullin-RING E3 ubiquitin ligases in their neddylated state, leading to the inactivation of a subset of these ligases. The inactivation results in the degradation of their substrate recognition modules, thereby affecting the stability and turnover of various proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
CSN5i-3 is unique in its selective inhibition of the COP9 signalosome’s deneddylation activity. Similar compounds include:
Pevonedistat (MLN4924): An inhibitor of the NEDD8-activating enzyme, which also affects the neddylation pathway but targets a different enzyme in the process.
Capzimin: An inhibitor of the JAMM family deubiquitinase Rpn11, which is structurally similar to CSN5 but functions within the 26S proteasome.
Biological Activity
CSN5i-3 is a selective inhibitor of the COP9 signalosome (CSN), particularly targeting the CSN5 subunit. This compound has garnered attention due to its diverse biological activities, particularly in cancer treatment and vascular biology. The following sections will explore its mechanisms of action, effects on various cell types, and implications for therapeutic applications.
This compound functions by inhibiting the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs). This inhibition traps CRLs in their neddylated state, leading to the inactivation of specific CRLs and promoting the degradation of their substrate receptor modules (SRMs) . The compound has an IC50 value of approximately 5.8 nM, indicating its potency in inhibiting CSN5 activity .
Effects on Endothelial Cells
Research indicates that this compound significantly disrupts endothelial barrier function, which is crucial for maintaining vascular integrity. Key findings include:
- Endothelial Barrier Disruption : Treatment with this compound resulted in increased macromolecule leakage in both in vitro and in vivo models. This effect was linked to the activation of RhoGTPases, particularly RhoB, which plays a vital role in cell contraction and barrier integrity .
- Inflammatory Signaling : The compound also activates the NF-κB signaling pathway, leading to increased expression of adhesion molecules such as ICAM-1. This promotes neutrophil adhesion to endothelial cells, further contributing to inflammation .
- Caspase Activity : While initial exposure to this compound did not induce apoptosis (as measured by caspase-3/7 activity), prolonged treatment (24 hours) led to increased apoptotic signals, suggesting a delayed cytotoxic effect .
Table 1: Summary of Effects on Endothelial Cells
Parameter | Observation |
---|---|
Macromolecule Leakage | Increased with this compound treatment |
RhoGTPase Activation | Primarily RhoB |
NF-κB Activation | Increased ICAM-1 expression |
Apoptosis (Caspase-3/7) | Delayed increase after 24 hours |
Effects on Cancer Cells
This compound exhibits differential cytotoxic effects across various cancer cell lines:
- Cell Viability : In certain tumor cell lines, such as THP-1 and HCT116, this compound demonstrated significant cytotoxicity (maximal effects ≤−95%). In contrast, other lines like NCI-H2030 showed only cytostatic effects (approximately −50% viability) .
- Xenograft Models : In vivo studies using human xenografts have shown that this compound can effectively suppress tumor growth, indicating its potential as an anti-cancer agent .
Table 2: Differential Effects on Cancer Cell Lines
Cell Line | Effect | Maximal Effect (%) |
---|---|---|
THP-1 | Cytotoxic | ≤−95% |
HCT116 | Cytotoxic | ≤−95% |
NCI-H2030 | Cytostatic | ~−50% |
A2780 (Ovarian) | S-phase arrest | Not specified |
Case Studies and Research Findings
- Endothelial Function Study : A study demonstrated that this compound treatment led to significant changes in endothelial barrier function as measured by electrical cell-substrate impedance sensing (ECIS). Initial increases in barrier resistance were followed by a marked decrease over time, emphasizing the compound's disruptive effects on endothelial integrity .
- Cancer Treatment Insights : Research highlighted that this compound could inhibit the growth of prostate cancer cells by downregulating critical survival pathways associated with CRL activity. This suggests its potential role as a therapeutic agent in cancers characterized by aberrant CRL functioning .
Properties
IUPAC Name |
5-(difluoromethyl)-N-[4-[(5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl]-3-phenylphenyl]-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F2N5O2/c1-17(2)35-24(14-23(33-35)27(29)30)28(37)32-19-11-12-21(22(13-19)18-7-4-3-5-8-18)26-25(36)10-6-9-20-15-31-16-34(20)26/h3-5,7-8,11-17,25-27,36H,6,9-10H2,1-2H3,(H,32,37)/t25-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNKHJQLDMGQFM-UIOOFZCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)C3C(CCCC4=CN=CN34)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)[C@H]3[C@H](CCCC4=CN=CN34)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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